(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide
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Overview
Description
JG26 is a potent inhibitor of ADAM17, a disintegrin and metalloproteinase domain-containing protein 17. It also inhibits ADAM8, ADAM10, and matrix metalloproteinase 12 (MMP-12) with IC50 values of 12 nanomolar, 1.9 nanomolar, 150 nanomolar, and 9.4 nanomolar, respectively . This compound is primarily used in scientific research to study the immune system and inflammation-related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JG26 involves multiple steps, including the preparation of intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, sulfonation, and amidation .
Industrial Production Methods
Industrial production methods for JG26 are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
JG26 undergoes various chemical reactions, including:
Oxidation: JG26 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: JG26 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamides, while reduction may produce amines .
Scientific Research Applications
JG26 has several scientific research applications, including:
Immunology: Used to study the immune system and inflammation-related pathways by inhibiting ADAM17 and other related enzymes
Cancer Research: Investigated for its potential role in inhibiting tumor growth and metastasis by targeting metalloproteinases.
Neuroscience: Studied for its effects on neural pathways and potential therapeutic applications in neurodegenerative diseases.
Drug Development: Used as a lead compound in the development of new therapeutic agents targeting metalloproteinases.
Mechanism of Action
JG26 exerts its effects by inhibiting the activity of ADAM17, ADAM8, ADAM10, and MMP-12. These enzymes play crucial roles in various biological processes, including cell signaling, inflammation, and tissue remodeling. By inhibiting these enzymes, JG26 modulates the immune response and reduces inflammation .
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another potent inhibitor of metalloproteinases, used in cancer research.
Doxycycline: A broad-spectrum metalloproteinase inhibitor with antibacterial and antitumor activity.
TAPI-1: An inhibitor of ADAM17 and other metalloproteinases, used in immunology research.
Uniqueness of JG26
JG26 is unique due to its high potency and selectivity for ADAM17, ADAM8, ADAM10, and MMP-12. Its ability to inhibit multiple metalloproteinases makes it a valuable tool in studying complex biological pathways and developing new therapeutic agents .
Properties
Molecular Formula |
C19H22Br2N4O6S |
---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide |
InChI |
InChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1 |
InChI Key |
QTXVPJOTKLUYMQ-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)N[C@H](CCCNC(=O)N)C(=O)NO |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)NC(CCCNC(=O)N)C(=O)NO |
Origin of Product |
United States |
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